1-(1H-Indol-5-yl)cyclohexanol

Description

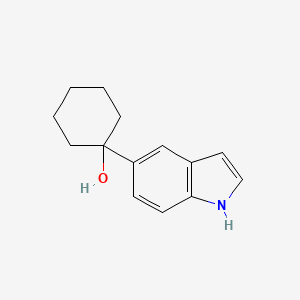

1-(1H-Indol-5-yl)cyclohexanol is a synthetic organic compound featuring a cyclohexanol backbone substituted with a 1H-indol-5-yl group. The indole moiety, a bicyclic aromatic heterocycle, is linked to the cyclohexanol ring at its 5-position. This structure combines the rigidity of the cyclohexanol ring with the electron-rich indole system, making it a versatile scaffold for medicinal chemistry and biochemical applications.

Properties

CAS No. |

262593-62-4 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

1-(1H-indol-5-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C14H17NO/c16-14(7-2-1-3-8-14)12-4-5-13-11(10-12)6-9-15-13/h4-6,9-10,15-16H,1-3,7-8H2 |

InChI Key |

YWVARHCIOPAINC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CC3=C(C=C2)NC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

CINK4 (trans-4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-1H-indol-5-yl]amino]-4-pyrimidinyl]amino]-cyclohexanol)

- Structure: CINK4 incorporates 1-(1H-indol-5-yl)cyclohexanol as part of a triaminopyrimidine scaffold. The indole is benzylated (1-phenylmethyl substitution), and the cyclohexanol is connected via an amino-pyrimidine linker .

- Activity: Acts as a reversible ATP-competitive inhibitor of Cdk4/6 (IC₅₀ = 1.5 µM for Cdk4/D1 and 5.6 µM for Cdk6/D1). The cyclohexanol-indole unit likely enhances binding to kinase active sites .

- Key Difference: The pyrimidine linker and benzyl group in CINK4 confer higher specificity for kinases compared to simpler indole-cyclohexanol derivatives.

MAO-B Inhibitors (e.g., 1-Cyclohexyl-3-(1-(3-fluorobenzoyl)-1H-indol-5-yl)urea, 4d)

- Structure: These compounds replace the cyclohexanol with a cyclohexyl group connected via a urea linker to a fluorobenzoyl-substituted indole .

- Activity: Exhibit potent MAO-B inhibition (IC₅₀ values in the nanomolar range) and neuroprotective effects in PC12 cells. The urea linker improves membrane permeability and target engagement .

1-(Phenylmethyl)cyclohexanol

- Structure: A simpler analog lacking the indole moiety but retaining the benzyl-substituted cyclohexanol backbone .

- Properties: Boiling point: 113–116°C at 4 Torr; melting point: ~222°C. These data suggest that indole substitution in this compound may increase molecular weight and thermal stability .

Cyclohexanol-Based Kinase Inhibitors (e.g., 1-({1-(2-aminopyrimidin-4-yl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl}ethynyl)cyclohexanol)

- Structure: Features a cyclohexanol linked to a benzimidazole-pyrimidine core via an ethynyl group .

- Activity: Targets kinases through a multi-ring pharmacophore. The ethynyl spacer may enhance conformational flexibility, contrasting with the rigid indole-cyclohexanol system .

Structural Modifications and Activity Trends

- Hydroxyl Group Impact: The cyclohexanol hydroxyl in this compound may form hydrogen bonds with kinase ATP pockets, enhancing binding affinity compared to non-hydroxylated analogs like MAO-B inhibitors .

- Indole Substitution: Benzylation (as in CINK4) or fluorobenzoylation (as in MAO-B inhibitors) modulates lipophilicity and target selectivity. The unsubstituted indole in this compound might favor interactions with polar residues .

- Linker Flexibility : Rigid linkers (e.g., pyrimidine in CINK4) improve specificity, while flexible spacers (e.g., ethynyl in ) allow adaptive binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.